

Trodesquamine: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: MSI-1436 lactate

Cat. No.: B10800591

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Introduction

Trodesquamine (also known as MSI-1436) is a naturally occurring aminosterol analog of squalamine, originally isolated from the dogfish shark *Squalus acanthias*.^[1] It has garnered significant scientific interest due to its unique mechanism of action as a highly selective, non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).^{[1][2]} PTP1B is a key negative regulator of both insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases such as obesity and type 2 diabetes.^{[3][4]} This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Trodesquamine, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.

Pharmacodynamics: The Science of Trodesquamine's Action

The primary pharmacodynamic effect of Trodesquamine is the inhibition of PTP1B. By binding to a unique allosteric site on the enzyme, Trodesquamine prevents the dephosphorylation of the insulin receptor (IR) and Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade. This leads to enhanced and prolonged downstream signaling of both insulin and leptin pathways.

Key Pharmacodynamic Effects:

- **Enhanced Insulin Sensitivity:** By inhibiting PTP1B, Trodusquemine promotes the phosphorylation of the insulin receptor and its substrates, leading to improved glucose uptake and utilization.
- **Improved Leptin Signaling:** Trodusquemine enhances leptin-mediated signaling in the hypothalamus, which plays a crucial role in appetite suppression and energy expenditure.
- **Anti-Atherosclerotic Effects:** Preclinical studies have demonstrated that Trodusquemine can reduce and even reverse atherosclerotic plaque formation. This is attributed to its ability to reduce systemic inflammation, decrease lipid levels, and modulate the activity of immune cells involved in plaque development.
- **Neuroprotective and Regenerative Properties:** Emerging research suggests that Trodusquemine may have neuroprotective effects in models of Alzheimer's and Parkinson's disease and can promote tissue regeneration.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative pharmacodynamic data for Trodusquemine from various preclinical and in vitro studies.

| Parameter | Value | Species/System | Reference |
|----------------------------------|-----------------------------|---------------------|-----------|
| PTP1B Inhibition | | | |
| IC50 | 1 μ mol/L | In vitro | |
| Ki (full-length PTP1B) | 0.6 μ M | In vitro | |
| Ki (PTP1B catalytic domain) | 4 μ M | In vitro | |
| Selectivity vs. TC-PTP | >200-fold | In vitro | |
| Metabolic Effects | | | |
| Body Weight Reduction | 20% (single 10 mg/kg dose) | LDLR-/- mice on HFD | |
| Fat Mass Reduction | >50% (single 10 mg/kg dose) | LDLR-/- mice on HFD | |
| Serum Cholesterol Reduction | Significant decrease | LDLR-/- mice on HFD | |
| Serum Triglyceride Reduction | Significant decrease | LDLR-/- mice on HFD | |
| Cardiovascular Effects | | | |
| Atherosclerotic Plaque Reduction | Attenuated plaque formation | LDLR-/- mice on HFD | |

HFD: High-Fat Diet

Pharmacokinetics: The Journey of Trodusquemine in the Body

The pharmacokinetic profile of Trodusquemine is characterized by poor oral bioavailability, necessitating intravenous administration in clinical settings. Preclinical studies in rodents indicate a long half-life.

Quantitative Pharmacokinetic Data

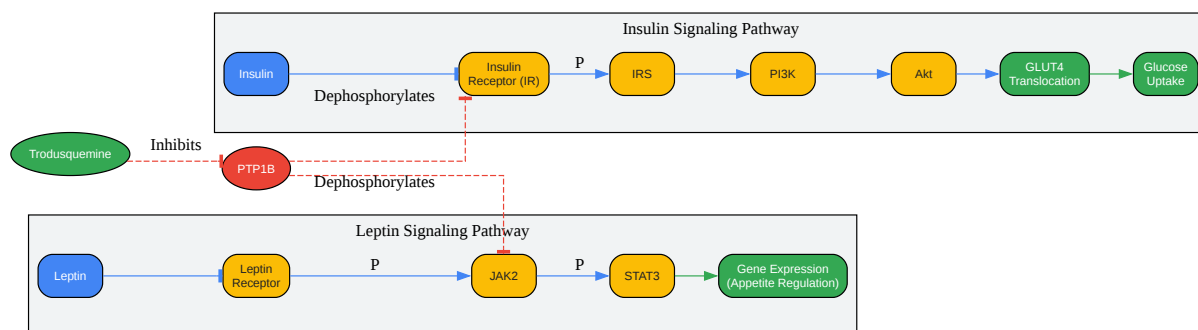
Comprehensive quantitative pharmacokinetic data for Trodusquemine in humans is limited due to the lack of fully published clinical trial results. However, Phase 1 studies reported a linear pharmacokinetic profile.

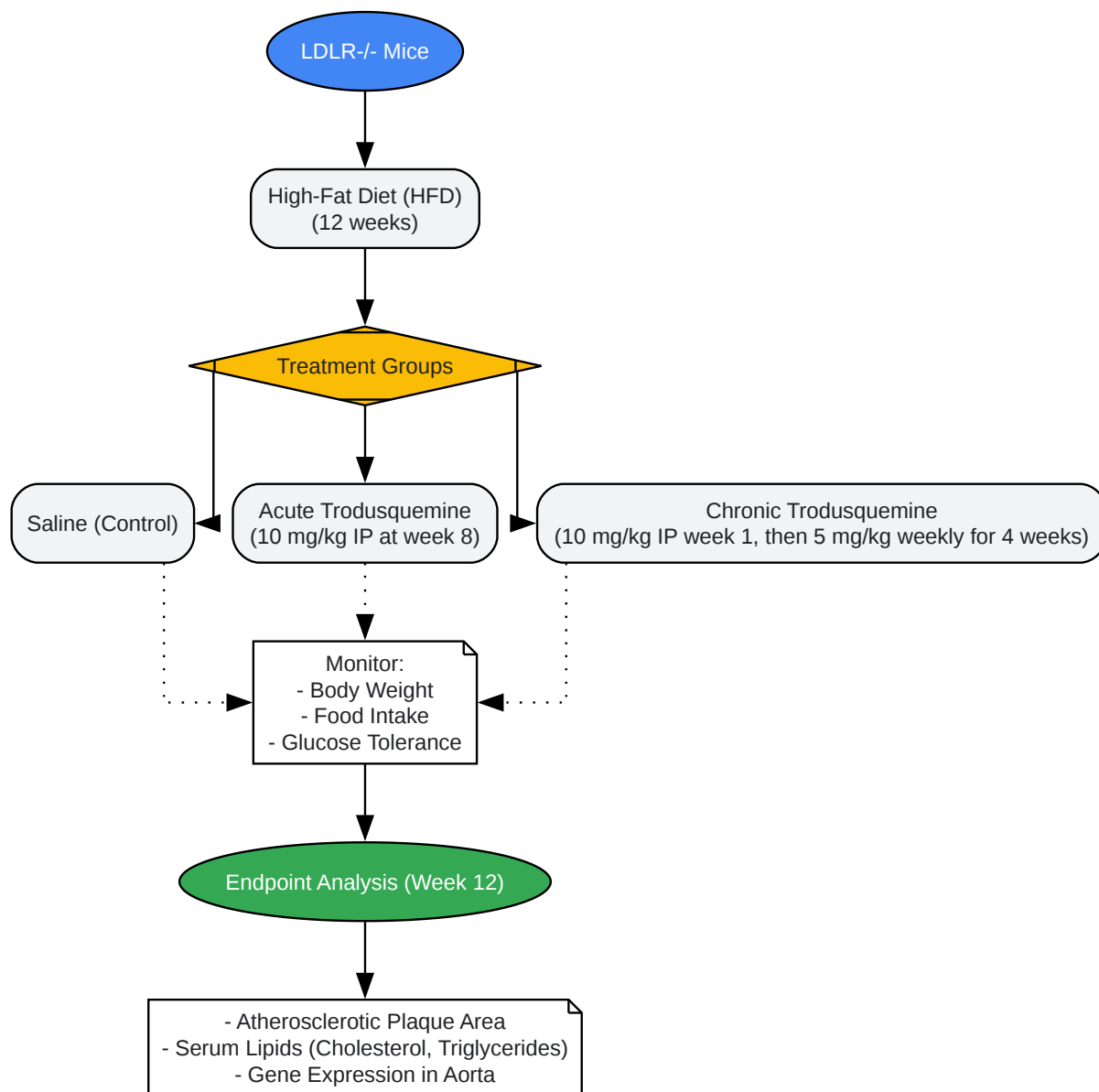
| Parameter | Value | Species/System | Reference |
|------------------------|--------------------|----------------|-----------|
| Half-life | ~1 week | Rodents | |
| Bioavailability (Oral) | Poor | - | |
| Cmax | Data not available | Humans | - |
| AUC | Data not available | Humans | - |
| Clearance | Data not available | Humans | - |
| Volume of Distribution | Data not available | Humans | - |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided in DOT language.

Trodusquemine's Mechanism of Action: Insulin and Leptin Signaling





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